Home > Products > Screening Compounds P31986 > 4-bromo-N-(1-ethylpiperidin-4-yl)benzamide
4-bromo-N-(1-ethylpiperidin-4-yl)benzamide -

4-bromo-N-(1-ethylpiperidin-4-yl)benzamide

Catalog Number: EVT-4845345
CAS Number:
Molecular Formula: C14H19BrN2O
Molecular Weight: 311.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Applications:
    • Intermediates in Multi-step Synthesis: For instance, 4-bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene, prepared from 5-bromo-2-hydroxybenzaldehyde, acts as a key intermediate in the synthesis of novel CCR5 antagonists [, ]. Similarly, ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate serves as a starting material for the synthesis of ethyl canthinone-1-carboxylates, valuable compounds in medicinal chemistry [].

JNJ-26070109 [(R)4-Bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide]

    Compound Description: JNJ-26070109 is a potent and selective cholecystokinin 2 (CCK2) receptor antagonist. [] It exhibits high affinity for human, rat, and dog CCK2 receptors and demonstrates good oral bioavailability. Studies have shown its effectiveness in inhibiting pentagastrin-stimulated gastric acid secretion in various animal models. []

    Relevance: While sharing the core structure of a benzamide with a bromine substitution at the para position with 4-bromo-N-(1-ethyl-4-piperidinyl)benzamide, JNJ-26070109 incorporates a more complex substitution on the nitrogen atom. This includes a chiral center, a quinoxaline sulfonamide moiety, and a 2,4-difluorophenyl group, features absent in the target compound. These structural differences likely contribute to JNJ-26070109's specific binding affinity for the CCK2 receptor. []

4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

    Compound Description: This compound is recognized for its existence in various hydrate and polymorph forms, relevant for pharmaceutical development. [, ] The specific biological activities and target receptors of this compound are not detailed in the provided abstracts.

(R)-5-Bromo-N-(1-ethyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-2-methoxy-6-methylamino-3-pyridinecarboxamide (AS-8112)

    Compound Description: AS-8112 exhibits potent antiemetic properties due to its strong antagonistic activity at both serotonin 5-HT3 and dopamine D2 receptors. [, , ] Studies have demonstrated its effectiveness in inhibiting emetic episodes induced by cisplatin and morphine in animal models. []

(–)-(S)-3-Bromo-5,6-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (FLB 457) and (–)-(S)-3-Bromo-5,6-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]salicylamide (FLB 463)

    Compound Description: Both FLB 457 and FLB 463 are potent dopamine D2 receptor antagonists with potential antipsychotic properties. [] Their biological activities are stereospecific, confined to the S-enantiomers. FLB 457 and FLB 463 differ only in the presence of a hydroxyl group ortho to the amide group in FLB 463, forming a salicylamide structure. []

N-(1-Ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides

    Compound Description: This represents a series of compounds, structurally related to AS-8112, designed as potential serotonin 5-HT3 and dopamine D2 receptor antagonists. [] Modifications to the pyridine ring, such as the introduction of bromine or methylamino groups, significantly impact their binding affinities for the target receptors. []

    Relevance: Like AS-8112, these compounds are structurally distinct from 4-bromo-N-(1-ethyl-4-piperidinyl)benzamide but belong to the same broader chemical class due to the presence of a pyridine ring linked to an amide group. They feature a diazepane ring system connected to the amide nitrogen, contrasting with the piperidine ring in the target compound. []

VNI [(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide]

    Compound Description: VNI is an inhibitor of protozoan sterol 14α-demethylase (CYP51), effective in treating Chagas disease. [] Research focuses on modifying VNI to target fungal CYP51 for antifungal drug development. []

    Relevance: While both VNI and 4-bromo-N-(1-ethyl-4-piperidinyl)benzamide contain a benzamide core, they diverge significantly in their substituent groups. VNI features a complex structure including a 1,3,4-oxadiazole ring, a dichlorophenyl group, and an imidazole ring, none of which are present in the target compound. []

4-Bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide Derivatives and Their Ni(II) and Cu(II) Complexes

    Compound Description: This group encompasses a series of 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide ligands with various alkyl and aryl groups (methyl, ethyl, n-propyl, n-butyl, and phenyl). [, , ] These ligands, along with their nickel(II) and copper(II) complexes, have been synthesized and structurally characterized. [, , ] The research primarily focuses on their coordination chemistry and potential applications in materials science.

4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives

    Compound Description: This series of compounds was designed as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors for potential use in treating non-small cell lung cancer. [] These derivatives exhibited inhibitory activity against NSCLC cell lines with FGFR1 amplification, inducing cell cycle arrest and apoptosis. []

(E)-N-(4-Bromo-2-(1-(hydroxyimino)ethyl)phenyl)benzamide

    Compound Description: The crystal structure of this compound has been determined by X-ray crystallography. [] Specific biological activities or applications are not detailed in the provided abstract.

N-【1-{5-Bromo-2-[(4-chlorobenzyl)oxy]benzyl}piperidin-4-yl】-N-ethylpicolinamide

    Compound Description: This compound is a novel non-peptide CCR5 antagonist, synthesized and characterized as a potential target for preventing HIV-1 infection. []

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

    Compound Description: This compound is another novel non-peptide CCR5 antagonist, synthesized and characterized for its potential in preventing HIV-1 infection. []

    Relevance: This compound shares a closer structural resemblance to 4-bromo-N-(1-ethyl-4-piperidinyl)benzamide compared to the previous compound. It possesses a benzamide core, although the bromine substitution is at the meta position instead of the para position as in the target compound. The nitrogen atom in this compound is linked to a substituted benzylpiperidine group with an allyl substituent, differing from the 1-ethyl-4-piperidinyl group in the target compound. []

3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116)

    Compound Description: TAS-116 is a potent, selective, and orally available inhibitor of the molecular chaperone heat shock protein 90 (HSP90). [] It exhibits antitumor effects in vivo and is considered a potential candidate for cancer therapy. []

N-(1-[2-Arylethyl]-4-substituted 4-Piperidinyl) N-Arylalkanamides

    Compound Description: This describes a broad class of compounds synthesized and evaluated for their analgesic properties. [, ] Substitutions on both nitrogen atoms of the piperidine ring significantly influence their potency. Noteworthy compounds in this series include:

    • Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833): Highly potent analgesic, significantly more potent than morphine. []
    • cis-Methyl 3-methyl-4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 32 792): Long-acting analgesic. []
    • N-[4-(1-Oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 33 352): Short-acting analgesic. []
    • N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730, Sufentanil): Rapid-acting analgesic with high potency and a favorable safety margin. [, ]

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

    Compound Description: This compound exhibits potent inhibitory activity against class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3. [] It displays promising antitumor activity in preclinical models, suggesting its potential as an anticancer agent. []

SR147778 [5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide]

    Compound Description: SR147778 is a potent and selective antagonist of the CB1 cannabinoid receptor. [] It demonstrates high affinity for both rat and human CB1 receptors, while showing low affinity for CB2 receptors. [] Studies have shown its effectiveness in antagonizing various pharmacological effects induced by cannabinoid agonists in vivo. []

    Relevance: This compound, while sharing the presence of a bromine-substituted aromatic ring and a piperidinyl group with 4-bromo-N-(1-ethyl-4-piperidinyl)benzamide, diverges significantly in its core structure. Instead of a benzamide, SR147778 contains a pyrazole-3-carboxamide moiety. Additionally, it incorporates two chlorine atoms on a phenyl ring linked to the pyrazole ring. []

Properties

Product Name

4-bromo-N-(1-ethylpiperidin-4-yl)benzamide

IUPAC Name

4-bromo-N-(1-ethylpiperidin-4-yl)benzamide

Molecular Formula

C14H19BrN2O

Molecular Weight

311.22 g/mol

InChI

InChI=1S/C14H19BrN2O/c1-2-17-9-7-13(8-10-17)16-14(18)11-3-5-12(15)6-4-11/h3-6,13H,2,7-10H2,1H3,(H,16,18)

InChI Key

PISNVHJCSJINJI-UHFFFAOYSA-N

SMILES

CCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.